N-Phenyl vs. N-(4-Methylphenyl) Analog: Structural and Predicted Lipophilicity Differentiation
The target compound differs from its closest commercially available analog, 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine (CAS 1251694-34-4), solely by the absence of a para-methyl group on the N-phenyl ring. This structural difference is predicted to reduce logP by approximately 0.5–0.6 units based on the π contribution of the methyl substituent, shifting calculated logP from ~4.0–4.5 for the 4-methyl analog to ~3.5–4.0 for the unsubstituted phenyl compound. Lower lipophilicity is expected to improve aqueous solubility and reduce non-specific protein binding, though at the potential cost of membrane permeability [1]. Direct experimental comparison data for this specific pair are not available in the peer-reviewed literature.
| Evidence Dimension | Predicted lipophilicity (clogP) based on fragment-based π-value contribution of para-methyl substituent |
|---|---|
| Target Compound Data | Predicted clogP range 3.5–4.0 (N-phenyl, CAS 1251570-80-5) |
| Comparator Or Baseline | N-(4-Methylphenyl) analog (CAS 1251694-34-4): predicted clogP range 4.0–4.5 |
| Quantified Difference | Estimated ΔlogP ≈ –0.5 to –0.6 (target compound less lipophilic) |
| Conditions | Computational prediction using additive fragment-based methods; not experimentally measured |
Why This Matters
Lower lipophilicity directly impacts assay compatibility (reduced aggregation, lower non-specific binding) and may distinguish this compound as a cleaner probe for biochemical screening compared to higher-logP congeners.
- [1] Meanwell, N.A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 2011, 24(9), 1420–1456. View Source
